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Introduction
Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves

as a valuable building block in advanced organic synthesis, particularly within the realms of

medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with

a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal

sites for chemical modification. This bifunctionality makes it a versatile intermediate for the

construction of more complex molecular architectures.

The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and

synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including

anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive

carbon-bromine bond in Methyl 2-bromooxazole-5-carboxylate makes it particularly

amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings,

enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the

methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or

converted to amides, providing further avenues for structural diversification and the exploration

of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the known physical and chemical

properties of Methyl 2-bromooxazole-5-carboxylate, its synthetic utility, and safety

considerations. While a detailed, experimentally validated synthesis protocol and complete
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spectral characterization are not widely available in the public domain, this guide offers a

speculative synthetic pathway based on established principles of oxazole chemistry to aid

researchers in its potential preparation.

Chemical and Physical Properties
A comprehensive dataset for the physical properties of Methyl 2-bromooxazole-5-
carboxylate is not readily available in peer-reviewed literature. The following table summarizes

the available information from chemical supplier databases and patents. Researchers should

verify these properties experimentally.

Property Value Source

CAS Number 1092351-96-6 [1][2]

Molecular Formula C₅H₄BrNO₃ [3]

Molecular Weight 205.99 g/mol [3]

Appearance Not Reported N/A

Melting Point Not Reported N/A

Boiling Point Not Reported N/A

Density Not Reported N/A

Solubility Not Reported N/A

Purity Typically ≥95% - 97% [1][2][4]

Spectral Data
Detailed and verified ¹H NMR, ¹³C NMR, and IR spectral data for Methyl 2-bromooxazole-5-
carboxylate are not publicly available at the time of this writing. Researchers who synthesize

or purchase this compound are advised to perform full spectral characterization to confirm its

identity and purity.

Synthetic Importance and Methodologies
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The utility of Methyl 2-bromooxazole-5-carboxylate as a synthetic intermediate is highlighted

by its use in the preparation of more complex amido heteroaromatic compounds with potential

applications in the treatment of liver diseases.[5][6] In a documented procedure, it serves as a

key coupling partner in a Suzuki reaction.[5][6]

Illustrative Synthetic Application: Suzuki Coupling
A notable application of Methyl 2-bromooxazole-5-carboxylate is its participation in

palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic

acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium

catalyst (e.g., XPhos Pd G3) and a base (e.g., K₃PO₄) in a solvent mixture like THF and water

to yield the corresponding 2-arylated oxazole derivative.[5][6] This transformation underscores

the importance of the C-Br bond as a handle for introducing molecular diversity.

Speculative Synthetic Protocol
While a specific, validated protocol for the synthesis of Methyl 2-bromooxazole-5-carboxylate
is not readily found in the literature, a plausible route can be conceptualized based on

established methods for oxazole synthesis. The following is a speculative, non-validated

protocol that researchers may consider as a starting point for development.

Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)

This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One

common method is the reaction of an α-haloketone with urea or a related reagent.

Step 1.1: Halogenation of a β-ketoester. Methyl acetoacetate can be brominated at the α-

position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such

as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The

rationale here is to introduce a leaving group at the position adjacent to the ketone, which

will be susceptible to nucleophilic attack.

Step 1.2: Cyclization with Urea. The resulting α-bromo-β-ketoester is then reacted with urea

in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as

a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an

intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon

bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.
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Part 2: Sandmeyer-type Reaction to Yield Methyl 2-bromooxazole-5-carboxylate (Target

Molecule)

This part of the synthesis aims to replace the amino group at the 2-position with a bromine

atom.

Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-

carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a

strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts

the amino group into a diazonium salt, which is a good leaving group (N₂).

Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(I) bromide

(CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide

ion, yielding the final product, Methyl 2-bromooxazole-5-carboxylate. This is a classic

Sandmeyer reaction.

Purification: The final product would likely require purification, for which column

chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would

be a standard approach.

The following diagram illustrates this speculative synthetic workflow:
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Methyl Acetoacetate Methyl 2-bromo-3-oxobutanoate Bromination (e.g., NBS) Methyl 2-aminooxazole-5-carboxylate Cyclization with Urea Methyl 2-bromooxazole-5-carboxylate
 Sandmeyer Reaction (NaNO₂, HBr, CuBr) 

Click to download full resolution via product page

Caption: Speculative synthesis workflow for Methyl 2-bromooxazole-5-carboxylate.

Safety and Handling
Methyl 2-bromooxazole-5-carboxylate is associated with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Use only in a well-ventilated area.
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Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Do not eat, drink, or smoke when using this product.

Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if

symptoms persist.

Conclusion
Methyl 2-bromooxazole-5-carboxylate is a valuable and versatile building block for organic

synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for

diverse chemical modifications, making it an attractive starting material for the synthesis of

complex, biologically active molecules. While detailed physical and spectral data are not widely

available, its utility has been demonstrated in the patent literature. The speculative synthetic

pathway provided herein offers a potential starting point for researchers interested in its

preparation. As with all chemical reagents, appropriate safety precautions should be taken

during its handling and use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1387843?utm_src=pdf-body
https://www.benchchem.com/product/b1387843?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_1227267-28-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1227267-28-8_1HNMR.htm
https://www.ambeed.com/products/1258283-17-8.html
https://www.ambeed.com/products/1258283-17-8.html
https://asianpubs.org/index.php/ajchem/article/download/14380/14352
https://www.ambeed.com/products/460081-20-3.html
https://www.ambeed.com/products/460081-20-3.html
https://data.epo.org/publication-server/rest/v1.2/publication-dates/2025-10-22/patents/EP4635494NWA2/document.pdf
https://patents.google.com/patent/WO2023222850A1/en
https://patents.google.com/patent/WO2023222850A1/en
https://www.benchchem.com/product/b1387843#methyl-2-bromooxazole-5-carboxylate-physical-properties
https://www.benchchem.com/product/b1387843#methyl-2-bromooxazole-5-carboxylate-physical-properties
https://www.benchchem.com/product/b1387843#methyl-2-bromooxazole-5-carboxylate-physical-properties
https://www.benchchem.com/product/b1387843#methyl-2-bromooxazole-5-carboxylate-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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